Acetamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
Description
Acetamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a synthetic acetamide derivative characterized by a phenylpiperazine moiety linked via a propoxy chain to a phenylacetamide core.
Properties
CAS No. |
78702-84-8 |
|---|---|
Molecular Formula |
C21H27N3O2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[3-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C21H27N3O2/c1-18(25)22-19-7-5-10-21(17-19)26-16-6-11-23-12-14-24(15-13-23)20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16H2,1H3,(H,22,25) |
InChI Key |
HIKZQZLKDRQNCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCCN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
Acetamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-, also known by its CAS number 78702-84-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from phenylpiperazine derivatives. The process may include alkylation reactions and subsequent modifications to enhance biological activity. For instance, the synthesis pathway often involves the formation of amide bonds between piperazine derivatives and various alkylating agents .
Anticonvulsant Activity
Research has shown that compounds structurally related to Acetamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- exhibit anticonvulsant properties. A study focused on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that these compounds were evaluated for their efficacy in animal models of epilepsy. The results indicated that certain derivatives displayed significant activity in maximal electroshock (MES) tests, a standard method for assessing anticonvulsant properties .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound ID | Dose (mg/kg) | MES Protection | Comments |
|---|---|---|---|
| 12 | 100 | Effective | Active in MES test |
| 19 | 300 | High protection | Effective at both time intervals |
| 24 | 100 | Moderate | Effective at 0.5 h only |
The study highlighted that the structure-activity relationship (SAR) indicated that lipophilicity plays a crucial role in the distribution and efficacy of these compounds in the central nervous system (CNS) .
Other Biological Activities
In addition to anticonvulsant effects, Acetamide derivatives have been investigated for various other biological activities:
- Antimicrobial Activity : Some studies have evaluated the antimicrobial properties of related compounds against bacteria and fungi, showing promising results with certain structural modifications enhancing efficacy .
- Cytotoxicity : The cytotoxic effects were assessed using cell lines such as Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites. The results suggested that some derivatives could inhibit cancer cell proliferation effectively .
- Anti-inflammatory Properties : Research on similar compounds has indicated potential anti-inflammatory effects, which could be relevant for therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have been published detailing the biological evaluation of Acetamide derivatives:
- A study published in Medicinal Chemistry highlighted the synthesis and testing of a series of N-substituted acetamides, demonstrating significant anticonvulsant activity in MES models .
- Another investigation into the pharmacological profiles of related piperazine-containing compounds revealed their potential as novel therapeutic agents for neurological disorders due to their ability to modulate neurotransmitter systems .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine. This reaction is pivotal for modifying the compound’s polarity and bioactivity.
Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12 h | 3-(3-(4-phenylpiperazin-1-yl)propoxy)aniline | |
| Basic Hydrolysis | NaOH (2M), 80°C, 8 h | 3-(3-(4-phenylpiperazin-1-yl)propoxy)benzoic acid |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the piperazine ring remaining stable under these conditions.
Nucleophilic Substitution at the Piperazine Nitrogen
The secondary nitrogen in the piperazine ring participates in alkylation and acylation reactions, enabling structural diversification.
Alkylation
Alkylation with alkyl halides introduces substituents to modulate lipophilicity and receptor affinity:
textAcetamide derivative + R-X (e.g., CH₃I, C₂H₅Br) → N-alkylated piperazine derivative
Example : Reaction with methyl iodide in dichloromethane (DCM) yields an N-methylpiperazine analog, enhancing sEH inhibitory potency (IC₅₀ = 17.9 nM vs. 156 nM for unsubstituted) .
Acylation
Acylation with acyl chlorides or anhydrides introduces electron-withdrawing groups:
textAcetamide derivative + R-COCl → N-acylated piperazine derivative
Key Findings :
-
N⁴-Acetylation (using acetyl chloride) improves enzyme inhibition (IC₅₀ = 3.3 nM) .
-
Trifluoroacetylation enhances halogen bonding with enzyme residues, further boosting activity (IC₅₀ = 1.4 nM) .
Ether Linker Modification
The propoxy linker undergoes oxidation or substitution to alter the molecule’s conformational flexibility:
Oxidation :
-
Reaction with KMnO₄ converts the propoxy group to a ketone, reducing steric hindrance .
Substitution : -
Replacement of the oxygen atom with sulfur (via thiol-ene click chemistry) increases metabolic stability .
Electrophilic Aromatic Substitution
The phenyl ring attached to the piperazine undergoes electrophilic substitution:
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para | Introduces nitro group for further reduction to amine |
| Sulfonation | H₂SO₄ | Meta | Enhances solubility via sulfonic acid formation |
Coupling Reactions for Hybrid Molecules
The compound serves as a scaffold for synthesizing hybrid pharmacophores:
-
Urea Formation : Reaction with adamantyl isocyanate in DCM yields 1-adamantyl-3-substituted ureas, potent soluble epoxide hydrolase (sEH) inhibitors .
-
Suzuki-Miyaura Coupling : Pd-catalyzed cross-coupling with aryl boronic acids introduces biaryl motifs, broadening receptor selectivity .
Stability Under Pharmacological Conditions
Key Observations :
Comparison with Similar Compounds
Key Compounds:
Acetamide, N-[4-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy]phenyl]- (CAS 47553-76-4) Structural Difference: Incorporates a hydroxyl group in the propoxy chain. Synthesis: Likely involves hydroxylation steps during propoxy chain formation, contrasting with the target compound’s non-hydroxylated analog.
N-[4-(2-hydroxy-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propoxy)phenyl]acetamide (CAS 111752-50-2)
- Structural Difference : Replaces the phenyl group on piperazine with a 4-methylbenzenesulfonyl group.
- Impact : Introduces electron-withdrawing sulfonyl substituents, altering receptor binding kinetics (molecular weight: 447.55 g/mol) .
N-(4-CYCLOHEXYLPHENYL)-2-[4-(3-PHENYL-2-PROPENYL)PIPERAZINO]ACETAMIDE (CAS 329080-38-8) Structural Difference: Features a cyclohexylphenyl group and propenyl-piperazine linkage. Impact: Increased hydrophobicity (molecular weight: 417.59 g/mol) may enhance membrane permeability but reduce aqueous solubility .
Acetamide,N-[4-[3-(4-nitrophenoxy)propoxy]phenyl]- (CAS 31066-21-4) Structural Difference: Substitutes phenylpiperazine with a nitro-phenoxy group.
Physicochemical Properties
*Predicted values based on analog data.
Preparation Methods
General Synthetic Strategy
The synthesis of Acetamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves:
- Formation of the piperazine ring : The piperazine core is either introduced via nucleophilic substitution or ring closure reactions starting from appropriate diamine precursors.
- Attachment of the phenyl group : The phenyl substituent on the piperazine nitrogen is introduced by alkylation or arylation reactions.
- Linking to the acetamide moiety : The piperazine-phenyl fragment is connected to an acetamide-substituted phenyl ring via a propoxy (–O–(CH2)3–) linker.
This multi-step synthetic route requires careful control of reaction conditions, use of protecting groups if necessary, and purification steps to isolate the desired product.
Detailed Stepwise Synthesis
Based on patent literature and related synthetic methodologies, a representative synthetic route can be summarized as follows:
This approach is supported by the patent US4525358A, which describes similar piperazine derivatives prepared via alkali metal salt intermediates reacting with haloacetamides.
Alternative Synthetic Approaches
Other synthetic strategies reported for related piperazine derivatives include:
- Substitution reactions on preformed quinazoline or benzene derivatives bearing leaving groups, followed by coupling with piperazine derivatives.
- Use of protecting groups on piperazine nitrogen atoms to enable selective functionalization and subsequent deprotection.
- Catalytic reactions such as nucleophilic aromatic substitution catalyzed by potassium iodide or other halide catalysts to enhance reaction rates and yields.
These methods highlight the versatility of synthetic routes depending on the availability of starting materials and desired substituents.
Research Findings and Optimization
- The synthesis requires careful selection of solvents and bases to avoid side reactions and degradation of sensitive functional groups.
- Sodium hydride is commonly used to generate alkoxide intermediates due to its strong basicity and efficiency in deprotonation.
- Reaction temperatures vary from 0°C to reflux depending on the step to optimize yield and minimize by-products.
- Purification methods such as column chromatography and recrystallization are essential to obtain analytically pure compounds for biological testing.
- Future research could focus on optimizing reaction conditions for higher yields, exploring catalytic alternatives, and developing greener synthetic protocols.
Summary Table of Preparation Methods
Q & A
Q. What are the established synthetic routes for preparing acetamide derivatives with piperazine and phenylpropoxy moieties?
Methodological Answer: A common approach involves multi-step reactions, including substitution, reduction, and condensation. For example, substituted nitrobenzene intermediates can undergo nucleophilic substitution with alcohols (e.g., 2-pyridinemethanol) under alkaline conditions, followed by reduction using iron powder in acidic media to yield aniline intermediates. Condensation with cyanoacetic acid or bromoacetyl bromide in the presence of condensing agents (e.g., DMF, piperidine) generates the acetamide backbone . Reaction conditions (e.g., pH 9–10 for substitution, 0–5°C for cyclization) are critical for optimizing yields .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., piperazine NH, phenylpropoxy CH₂) and carbon skeletal structure .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity by comparing retention times against standards and detecting related substances (e.g., residual solvents, unreacted intermediates) .
Q. What protocols ensure compound stability during storage?
Methodological Answer: Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation. Pre-formulation studies using thermogravimetric analysis (TGA) and accelerated stability testing (40°C/75% RH for 6 months) can identify degradation pathways. Lyophilization is recommended for hygroscopic derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer: Systematically modify substituents (e.g., phenylpiperazine alkyl chain length, methoxy groups on the phenyl ring) and evaluate biological activity using in vitro assays (e.g., receptor binding affinity, enzyme inhibition). For example:
Q. What computational strategies are effective in predicting this compound’s pharmacokinetic properties?
Methodological Answer: Use in silico tools like:
- Molecular Dynamics (MD) Simulations : Model membrane permeability and blood-brain barrier penetration.
- ADMET Predictors : Estimate bioavailability, CYP450 metabolism, and toxicity (e.g., Ames test alerts) . Validate predictions with in vitro assays (e.g., Caco-2 cell permeability, microsomal stability) .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar analogs?
Methodological Answer: Cross-validate findings using orthogonal assays and standardized protocols. For example:
Q. What methodologies enable scaling synthesis from lab-to-pilot scale without compromising yield?
Methodological Answer: Implement process engineering principles:
- Flow Chemistry : Continuous synthesis reduces reaction time and improves heat management for exothermic steps (e.g., bromoacetyl bromide condensation) .
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) via response surface methodology .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Methodological & Theoretical Considerations
Q. How should researchers design experiments to link this compound’s mechanism of action to a theoretical framework?
Methodological Answer: Align hypotheses with established theories (e.g., receptor antagonism, allosteric modulation). For example:
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
Methodological Answer: Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For multi-parametric data (e.g., efficacy vs. toxicity), apply principal component analysis (PCA) or machine learning clustering algorithms .
Q. How can researchers address discrepancies between computational predictions and experimental results?
Methodological Answer: Re-examine force field parameters in simulations or refine QSAR models with larger datasets. Cross-check experimental conditions (e.g., solvent polarity, ionic strength) that may alter compound conformation in vitro vs. in silico .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
